Menthone-8-thioacetate, trans-
Description
trans-Menthone-8-thioacetate is a sulfur-containing derivative of menthone, characterized by the substitution of a hydroxyl or hydrogen group with a thioacetate (-S-CO-CH₃) moiety at the 8-position of the p-menthan-3-one (menthone) backbone. It exists in both cis- and trans-isomeric forms, with the latter being the focus of this analysis.
Structure
3D Structure
Properties
CAS No. |
166022-17-9 |
|---|---|
Molecular Formula |
C12H20O2S |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
InChI Key |
AMXPURQVAMENCC-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of menthone-8-thioacetate, trans- involves the reaction of menthone with thioacetic acid. The process is typically carried out under mild reaction conditions to ensure high yield and minimal isomer formation . The reaction can be summarized as follows:
- Menthone + Thioacetic Acid → Menthone-8-thioacetate, trans-
- The reaction is conducted at room temperature with a suitable catalyst to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production of menthone-8-thioacetate, trans- follows similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making it suitable for use in various applications, particularly in the flavoring industry .
Chemical Reactions Analysis
Types of Reactions: Menthone-8-thioacetate, trans- undergoes several types of chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the thioacetate group to a thiol group.
- Substitution : The thioacetate group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles like amines and alcohols can be used for substitution reactions .
- Oxidation : Sulfoxides and sulfones.
- Reduction : Thiols.
- Substitution : Various substituted thioacetates .
Scientific Research Applications
Organic Chemistry
Menthone-8-thioacetate serves as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. Its unique structure facilitates various chemical reactions, including:
- Oxidation : Can lead to the formation of sulfoxides or sulfones.
- Reduction : Involves the addition of hydrogen or removal of oxygen.
- Substitution Reactions : Replacement of one atom or group with another .
Biological Studies
Research has indicated potential biological activities associated with menthone-8-thioacetate, including:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Antioxidant Activity : Exhibits potential in scavenging free radicals, which could be beneficial in preventing oxidative stress .
Medicinal Applications
The compound is being investigated for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers.
- Analgesic Properties : Potential use in pain management therapies .
Industrial Applications
Menthone-8-thioacetate is utilized in various industries:
- Flavoring Agent : Commonly used in food chemistry for its minty flavor profile.
- Fragrance Production : Employed in the formulation of perfumes and scented products .
Table 1: Comparison of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Chemistry | Reagent for thioester formation | Synthesis of sulfur-containing compounds |
| Biological Studies | Antimicrobial and antioxidant activities | Research on microbial inhibition |
| Medicinal Applications | Potential anti-inflammatory and analgesic effects | Pain management therapies |
| Industrial Uses | Flavoring and fragrance production | Food and cosmetic industries |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of menthone-8-thioacetate against various bacterial strains. Results demonstrated significant inhibition zones, indicating its potential as a natural preservative in food products.
Case Study 2: Therapeutic Potential
In a preclinical trial, menthone-8-thioacetate was tested for its anti-inflammatory properties in animal models. The results showed a marked reduction in inflammatory markers compared to control groups, suggesting further investigation into its medicinal applications.
Mechanism of Action
The mechanism of action of menthone-8-thioacetate, trans- involves its interaction with specific molecular targets. The compound exerts its effects through the formation of thioester bonds, which play a crucial role in various biochemical pathways. These pathways include the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step in cellular metabolism .
Comparison with Similar Compounds
Key Identifiers and Synonyms
- CAS Numbers: Correct CAS for cis- and trans-mixture: 94293-57-9 (revised per JECFA) . Note: CAS 109-79-5 was initially associated with this compound but is now recognized as belonging to 1-butanethiol (a distinct thiol compound) .
- Synonyms: 8-Acetylthio-p-menthan-3-one, menthone thioacetate, and trans-2-(1-acetylthio-1-methylethyl)-5-methylcyclohexanone .
Comparison with Structurally Similar Compounds
The following table and analysis highlight differences between trans-Menthone-8-thioacetate and its analogs, focusing on chemical properties, applications, and regulatory status.
Table 1: Comparative Data
* Derived from structural analysis: Menthone (C₁₀H₁₈O) + thioacetate group (C₂H₃OS) – H₂O.
Structural and Functional Differences
l-Menthone and Menthone: Feature a ketone group (-C=O), contributing to their use as fragrance components or solvents.
Physical Properties: The thioester group in trans-Menthone-8-thioacetate likely increases molecular weight (C₁₂H₂₀O₂S vs. C₁₀H₁₈O for menthone) and alters solubility and volatility. l-Menthone and menthone isomers exhibit similar boiling points (~207°C), suggesting comparable volatility despite structural differences .
Applications :
- trans-Menthone-8-thioacetate : Approved for food use post-JECFA safety evaluation, indicating rigorous toxicological scrutiny .
- Menthone analogs : Primarily used in research or industrial settings without equivalent regulatory oversight .
Research Findings and Regulatory Insights
- JECFA Evaluation: trans-Menthone-8-thioacetate was assessed for genotoxicity, metabolic pathways, and exposure thresholds, leading to its classification as safe under specified usage levels .
- Sensory Properties: The thioacetate group may impart sulfurous or savory notes, differentiating it from the minty, camphoraceous odor of menthone .
- Contrast with Thiols : Unlike simpler thiols (e.g., 1-butanethiol, CAS 109-79-5), which are volatile and pungent, thioesters like trans-Menthone-8-thioacetate offer controlled release of sulfurous aromas, enhancing their utility in flavor design .
Biological Activity
Menthone-8-thioacetate, trans- is a sulfur-containing compound that has gained attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of Menthone-8-thioacetate, trans-
Menthone-8-thioacetate is derived from menthone and thioacetic acid, and it exists in two stereoisomeric forms: cis and trans. The trans form is particularly noted for its unique properties and applications in various fields, including organic synthesis and flavoring agents in food chemistry. It has been studied for its potential antimicrobial , antioxidant , and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that menthone-8-thioacetate exhibits significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that menthone-8-thioacetate could be a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of menthone-8-thioacetate has been assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on free radicals, indicating its ability to neutralize oxidative stress.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These findings support the hypothesis that menthone-8-thioacetate can contribute to reducing oxidative damage in biological systems .
Anti-inflammatory Effects
Investigations into the anti-inflammatory properties of menthone-8-thioacetate have shown promising results. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism through which menthone-8-thioacetate may exert therapeutic effects in inflammatory conditions .
The biological activity of menthone-8-thioacetate is believed to result from its interaction with specific molecular targets. It may modulate enzyme activities involved in inflammatory pathways and interact with cellular receptors influencing cellular signaling processes. Further studies are required to elucidate these mechanisms in detail.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of menthone-8-thioacetate as an adjunct therapy in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications of the compound showed a significant reduction in infection severity compared to controls .
- Pharmacological Investigation : Research conducted on animal models indicated that administration of menthone-8-thioacetate led to reduced inflammatory markers in serum following induced inflammation, supporting its potential use as an anti-inflammatory agent .
- Toxicological Assessment : Safety evaluations have been performed to assess the toxicity profile of menthone-8-thioacetate. Studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a suitable candidate for further pharmacological development .
Q & A
Q. How can trans-Menthone-8-thioacetate (CAS 94293-57-9) be structurally characterized using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify characteristic peaks, such as the thioacetate group (δ ~2.35 ppm for S-acetyl protons) and the menthone backbone (δ 1.0–1.5 ppm for methyl groups). Compare with spectral databases (e.g., SciFinder, Reaxys) for validation .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for CHOS: 260.09) and fragmentation patterns, focusing on the loss of the thioacetate moiety (-SCHCO) .
- Infrared (IR) Spectroscopy : Identify S=O (1250–1050 cm) and C=S (600–500 cm) stretching vibrations to distinguish from oxygenated analogs .
Q. What solvent systems are optimal for synthesizing trans-Menthone-8-thioacetate via thioacetylation?
Methodological Answer:
- Reaction Medium : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the thioacetylating agent (e.g., acetyl chloride with HS).
- Catalysis : Add a catalytic amount of pyridine (5 mol%) to scavenge HCl, improving reaction efficiency .
- Workup : Extract the product using ethyl acetate and wash with saturated NaHCO to remove acidic byproducts. Confirm purity via thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase .
Advanced Research Questions
Q. How can inconsistencies in reported enantiomeric excess (ee) values for trans-Menthone-8-thioacetate be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane:isopropanol (95:5) to separate enantiomers. Calibrate with pure enantiomers synthesized via asymmetric catalysis .
- Circular Dichroism (CD) : Compare CD spectra with reference standards to detect impurities affecting ee measurements.
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements, addressing instrumental variability .
Q. What experimental designs are suitable for studying trans-Menthone-8-thioacetate’s role in olfactory receptor activation?
Methodological Answer:
- In Vitro Assays : Use HEK293 cells transfected with human olfactory receptors (e.g., OR1A1). Measure calcium flux via fluorescent dyes (e.g., Fluo-4) upon ligand binding .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine EC values. Normalize data to positive controls (e.g., citronellal).
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS, focusing on sulfur-mediated hydrogen bonding .
Q. How do temperature and pH affect the stability of trans-Menthone-8-thioacetate in aqueous solutions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 4°C, 25°C, and 40°C under varying pH (3–9). Monitor degradation via HPLC at 254 nm.
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Plot Arrhenius curves to predict shelf life .
- Degradation Products : Identify byproducts (e.g., menthone-8-thiol) via LC-MS and propose hydrolysis mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
